molecular formula C6H10O5 B013493 Levoglucosan CAS No. 498-07-7

Levoglucosan

Cat. No.: B013493
CAS No.: 498-07-7
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-VFUOTHLCSA-N
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Mechanism of Action

Target of Action

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is an anhydrous sugar formed as a major product during the pyrolysis of cellulose . It is primarily targeted towards the transformation of biomass residues, such as pyrolysis oils, lignin, and microbial hydrolysis derivatives into products with higher added value .

Mode of Action

This compound can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes . The presence of multiple –OH groups on graphene oxide facilitates the breaking of glycosidic bonds and hydrogen–oxygen bonds on cellulose through strong hydrogen bonds .

Biochemical Pathways

This compound is converted to D-glucose and glucose 6-phosphate in prokaryotic and eukaryotic microorganisms respectively, then metabolized via the glycolytic pathway . It is also known that this compound metabolism is severely repressed by other carbon sources like glucose and fructose through the carbon catabolite repression (CCR) effect .

Pharmacokinetics

It is known that this compound is formed as a major product during the pyrolysis of cellulose . A system has been developed to produce pure crystals of this compound based on the fast pyrolysis of lignocellulosic biomass .

Result of Action

This compound has significant potential in commercial applications for the synthesis of polymers, solvents, and pharmaceuticals . It enhances the cell growth of certain microalgae, with approximately 1.5-fold increases in cell density .

Action Environment

The fundamental effects of minerals (such as potassium, sodium, etc.) have been studied in detail both experimentally and by DFT modeling. Minerals catalyze the reactions that led to the formation of low molecular weight species from cellulose as compared to those leading to anhydro-sugars like this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levoglucosan is primarily produced through the pyrolysis of cellulose. During this process, cellulose is heated in the absence of oxygen, leading to its thermal decomposition and the formation of this compound . The pyrolysis can be performed at temperatures ranging from 300°C to 350°C, with the presence of weak acids such as formic acid and acetic acid enhancing the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves the fast pyrolysis of lignocellulosic biomass. A novel bio-oil recovery system concentrates this compound along with other anhydrosugars, sugars, and phenolic compounds in a non-aqueous fraction. Liquid-liquid water extraction separates sugar-rich solubilized carbohydrates from non-soluble phenolic compounds, followed by filtration and crystallization to purify this compound .

Chemical Reactions Analysis

Types of Reactions: Levoglucosan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Catalysts such as metal salts and acids are commonly used in oxidation reactions.

    Reduction: Reducing agents like hydrogen gas or metal hydrides are employed.

    Substitution: Various nucleophiles can be used for substitution reactions under mild acidic or basic conditions.

Major Products:

    Levoglucosenone: Formed through oxidation.

    Sugar Alcohols: Produced via reduction.

    Functionalized Derivatives: Result from substitution reactions.

Comparison with Similar Compounds

Levoglucosan is often compared with other anhydrosugars and sugar derivatives:

Uniqueness: this compound’s unique structure, with its 1,6-anhydro bridge and multiple hydroxyl groups, makes it a versatile and valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its role as a chiral building block set it apart from other similar compounds .

Properties

IUPAC Name

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIBLMWSKIRAT-VFUOTHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26099-49-0
Record name β-D-Glucopyranose, 1,6-anhydro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26099-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levoglucosan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

62.3 mg/mL
Record name Levoglucosan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

498-07-7
Record name Levoglucosan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Anhydro-beta-glucopyranose
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Record name 1,6-anhydro-β-D-glucose
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Record name LEVOGLUCOSAN
Source FDA Global Substance Registration System (GSRS)
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Record name Levoglucosan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 °C
Record name Levoglucosan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes levoglucosan a reliable tracer for biomass burning?

A1: this compound is formed in significant quantities during the pyrolysis of cellulose, a major component of plant matter, at temperatures exceeding 300°C. [, , ] Its presence in atmospheric aerosols, therefore, serves as a strong indicator of biomass burning events. [, , ]

Q2: How stable is this compound in the atmosphere?

A2: While considered relatively stable, recent research suggests this compound can undergo degradation via atmospheric oxidation processes. Studies reveal that reactions with hydroxyl radicals (OH) can significantly reduce this compound concentrations in both dry and humid conditions. [, , ] This finding is crucial for accurate source apportionment, especially during warmer periods. [, ]

Q3: Can this compound's isotopic composition provide insights into its origin?

A3: Yes, analyzing the stable oxygen isotope composition (δ18O) of this compound can help pinpoint its source region. This is because the δ18O value of biomass is influenced by the water cycle and shows regional variations. [] Initial findings indicate minimal isotope fractionation between cellulose and this compound during combustion. []

Q4: What analytical methods are commonly employed for this compound analysis?

A4: Several techniques are available, including:

  • Gas Chromatography-Mass Spectrometry (GC/MS): This widely used method involves derivatization of this compound followed by separation and detection based on mass-to-charge ratios. [, , , ]
  • High-Performance Anion-Exchange Chromatography (HPAEC): Often coupled with pulsed amperometric detection (PAD), HPAEC offers a sensitive and direct approach for this compound quantification. [, , ]
  • Aerosol Mass Spectrometry (AMS): This technique enables real-time analysis of aerosol composition, including this compound, and provides insights into particle size distribution. [, , ]
  • Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS): This highly sensitive method utilizes Na+ to enhance this compound ionization, enabling detection in samples with low concentrations. []

Q5: How do these methods compare in terms of sensitivity and applicability?

A5: UPLC-MS/MS currently boasts the highest sensitivity, particularly for low-concentration samples like ice cores. [] GC/MS remains a versatile choice, but derivatization steps can introduce variability. [, ] HPAEC-PAD offers a balance of sensitivity, accuracy, and straightforward operation. [, ] AMS excels in real-time analysis and provides valuable data on particle characteristics. []

Q6: What is the molecular structure and formula of this compound?

A7: this compound (1,6-anhydro-β-D-glucopyranose) has the molecular formula C6H10O5. Its structure consists of a six-membered pyranose ring derived from glucose, with an anhydro bridge between the C1 and C6 positions. [, ]

Q7: Does this compound exhibit hygroscopic properties?

A8: Yes, this compound displays significant hygroscopic growth, absorbing water from the atmosphere. [, ] Studies show that its water uptake increases with relative humidity, contributing to the overall hygroscopicity of atmospheric aerosols, especially those originating from biomass burning. []

Q8: Can microorganisms utilize this compound as a carbon source?

A9: Yes, various bacteria, yeast, and fungi possess metabolic pathways for this compound assimilation. [, , , , , ] These organisms typically employ this compound kinase to convert this compound directly to glucose-6-phosphate, bypassing the need for prior hydrolysis. [, ]

Q9: What is the significance of microbial this compound metabolism for biofuel production?

A10: The ability of microorganisms to metabolize this compound presents opportunities for biofuel production from cellulosic biomass. For instance, engineered strains of Corynebacterium glutamicum can utilize this compound as a substrate for succinate production, a precursor to various bio-based chemicals. [] Further research into optimizing these microbial pathways could unlock efficient and sustainable biofuel production routes. [, ]

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